molecular formula C18H18ClN3O4 B2378425 (E)-4-(4-chloro-2-methylphenoxy)-N'-(2-nitrobenzylidene)butanehydrazide CAS No. 328541-09-9

(E)-4-(4-chloro-2-methylphenoxy)-N'-(2-nitrobenzylidene)butanehydrazide

Cat. No.: B2378425
CAS No.: 328541-09-9
M. Wt: 375.81
InChI Key: KXGQKMBVBAJWNP-UDWIEESQSA-N
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Description

(E)-4-(4-chloro-2-methylphenoxy)-N'-(2-nitrobenzylidene)butanehydrazide is a useful research compound. Its molecular formula is C18H18ClN3O4 and its molecular weight is 375.81. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 4-(4-CHLORO-2-METHYLPHENOXY)-N’-[(1E)-(2-NITROPHENYL)METHYLIDENE]BUTANEHYDRAZIDE , is structurally similar to the herbicide (4-chloro-2-methylphenoxy)acetic acid (MCPA) . MCPA belongs to the group of synthetic auxins, also known as growth regulators . Therefore, it’s reasonable to hypothesize that the primary targets of this compound are likely to be similar to those of MCPA, which are the auxin receptors in plants.

Mode of Action

The mode of action of MCPA and its derivatives involves mimicking the natural plant hormone auxin . By binding to the auxin receptors, these compounds can disrupt the normal growth patterns of plants, leading to their eventual death

Biochemical Pathways

The biochemical pathways affected by MCPA involve the regulation of plant growth and development . By acting as a synthetic auxin, MCPA can disrupt these pathways, leading to abnormal growth and eventually plant death . Given the structural similarity, it’s likely that our compound of interest affects the same or similar pathways.

Pharmacokinetics

It’s known that mcpa can be metabolized in several species to form (4-chloro-2-hydroxymethylphenoxy)acetic acid, which accumulates largely as a glycosidic conjugate

Result of Action

The result of the compound’s action, if it indeed acts similarly to MCPA, would be the disruption of normal plant growth patterns, leading to abnormal growth and eventually plant death . This is due to the compound’s potential ability to mimic the natural plant hormone auxin and bind to auxin receptors .

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-13-11-15(19)8-9-17(13)26-10-4-7-18(23)21-20-12-14-5-2-3-6-16(14)22(24)25/h2-3,5-6,8-9,11-12H,4,7,10H2,1H3,(H,21,23)/b20-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGQKMBVBAJWNP-UDWIEESQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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